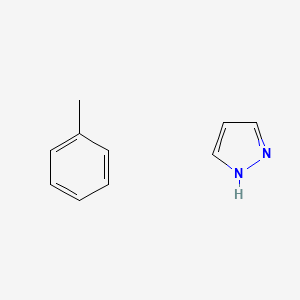

Pyrazole toluene

Description

Properties

CAS No. |

835653-13-9 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

1H-pyrazole;toluene |

InChI |

InChI=1S/C7H8.C3H4N2/c1-7-5-3-2-4-6-7;1-2-4-5-3-1/h2-6H,1H3;1-3H,(H,4,5) |

InChI Key |

JZTNPVBXGLAGKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.C1=CNN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazole Derivatives

Multicomponent Reaction (MCR) Strategies for Pyrazole (B372694) Annulation

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like pyrazoles in a single step, combining three or more reactants. beilstein-journals.orgedu.krd This strategy is advantageous over traditional linear syntheses due to its operational simplicity, reduced reaction times, and higher product yields. edu.krdmdpi.com

(3+2)-Cyclocondensation Approaches to Pyrazole Scaffolds

A primary strategy in pyrazole synthesis is the (3+2)-cyclocondensation of a three-atom component (a 1,3-dielectrophile) with a two-atom component (hydrazine or its derivatives). nih.govbeilstein-journals.org The most classic example is the reaction between 1,3-dicarbonyl compounds and hydrazines, known as the Knorr synthesis. beilstein-journals.org MCR strategies have advanced this by generating the 1,3-dicarbonyl compounds in situ. For instance, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which then undergo cyclocondensation with a hydrazine (B178648) in a consecutive three-component reaction. nih.govbeilstein-journals.org This method provides good to excellent yields and tolerates a variety of functional groups. nih.gov

Another approach involves the reaction of α,β-unsaturated ketones, which can overcome limitations in regioselectivity sometimes observed with 1,3-dicarbonyls. nih.govbeilstein-journals.org Similarly, aldehydes and nitriles with an activated methylene group (like malononitrile) can serve as precursors for α,β-unsaturated cyano derivatives, which then cyclocondense with hydrazines to yield aminopyrazoles. beilstein-journals.org

(3+2)-Cycloaddition Reactions involving Pyrazole Precursors

The [3+2]-cycloaddition reaction is a fundamental method for constructing five-membered rings, including the pyrazole scaffold. ccspublishing.org.cn This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. Common 1,3-dipoles used for pyrazole synthesis include diazo compounds (such as α-diazoesters) and nitrile imines. ccspublishing.org.cnresearchgate.net These are reacted with dipolarophiles like alkynes or alkenes. ccspublishing.org.cn

For example, α-diazoesters can react with ynones in a cascade reaction catalyzed by Lewis acids like Al(OTf)₃. ccspublishing.org.cn This process proceeds through a [3+2] cycloaddition, followed by rearrangement and N-H insertion steps to yield highly substituted pyrazoles. ccspublishing.org.cn Similarly, nitrile imines, which can be generated in situ from hydrazonoyl halides or through the oxidation of aldehyde hydrazones, readily undergo 1,3-dipolar cycloaddition with alkynes or alkenes to produce pyrazoles and pyrazolines, respectively. organic-chemistry.orgrsc.org

Base-mediated [3+2] cycloaddition of sydnones with 2-alkynyl-1,3-dithianes represents another novel approach, offering excellent regioselectivity and broad functional group tolerance under mild conditions. acs.org

| Reaction Type | Precursors | Catalyst/Conditions | Key Features |

| Cascade Reaction | α-Diazoesters and Ynones | Al(OTf)₃ | Proceeds via [3+2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion. ccspublishing.org.cn |

| Oxidative Cycloaddition | Aldehyde Hydrazones and Electron-Deficient Olefins | Iodine/TBHP | Effective protocol for synthesizing various pyrazole derivatives. nih.gov |

| Base-Mediated Cycloaddition | Sydnones and 2-Alkynyl-1,3-dithianes | Base | High regioselectivity, mild conditions, broad substrate scope. acs.org |

| Silver-Mediated Cycloaddition | N-isocyanoiminotriphenylphosphorane and Terminal Alkynes | Silver catalyst | Uses a stable and odorless isocyanide; mild conditions. organic-chemistry.org |

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses are highly valued in organic chemistry for their efficiency, combining multiple reaction steps in a single vessel without isolating intermediates. edu.krdrsc.org This approach reduces waste, saves time, and simplifies procedures. edu.krd

Several one-pot methods for pyrazole synthesis have been developed. A rapid and efficient method involves the successive formation of ketones and β-diketones from arenes and carboxylic acids, followed by heterocyclization with hydrazine. rsc.org Another common one-pot, three-component reaction involves the condensation of an aldehyde, a ketone, and a hydrazine derivative. mdpi.comresearchgate.net For instance, acetophenone, hydrazine, and various benzaldehydes can be condensed at room temperature using a heterogeneous nickel-based catalyst to produce trisubstituted pyrazoles in high yields. mdpi.com

Enzyme-catalyzed systems have also been employed for regioselective one-pot synthesis. Thermomyces lanuginosus lipase (TLL) immobilized on a metal-organic framework has been shown to catalyze the three-component reaction of phenyl hydrazines, nitroolefins, and benzaldehydes to form 1,3,5-trisubstituted pyrazoles. acs.org

| Method | Reactants | Catalyst/Medium | Yield |

| Successive Acylation/Cyclization | Arenes, Carboxylic Acids, Hydrazine | TfOH/TFAA | Good to excellent |

| Three-Component Condensation | Hydrazine, Ketones, Aldehydes | Heterogeneous Nickel Catalyst | High yields |

| Enzyme-Catalyzed Reaction | Phenyl Hydrazines, Nitroolefins, Benzaldehydes | Immobilized Lipase (TLL@MMI) | 49-90% acs.org |

| SmCl₃-Catalyzed Acylation/Cyclization | β-ketoesters, Acylating Agents, Hydrazine | SmCl₃ | Good yields nih.govbeilstein-journals.org |

Transition Metal-Mediated Multicomponent Reactions (e.g., Titanium Imido Complexes)

Transition metals play a crucial role in modern organic synthesis, including the construction of heterocyclic rings. researchgate.net In pyrazole synthesis, transition metals can mediate MCRs through novel bond-forming strategies.

One such method involves the use of titanium imido complexes. In a formal [2+2+1] multicomponent synthesis, alkynes, nitriles, and titanium imido complexes react via an oxidatively induced N-N bond coupling. nih.gov This approach avoids the need for potentially hazardous hydrazine reagents by forming the N-N bond directly. nih.gov The process involves the formation of a diazatitanacyclohexadiene intermediate, which upon oxidation, undergoes N-N coupling to yield the pyrazole product. nih.gov

Other transition metals like copper and nickel are also employed. A copper-catalyzed three-component synthesis utilizes enaminones, hydrazines, and aryl halides. Mechanistic studies suggest an initial cyclization of the hydrazine with the enaminone, followed by a Ullmann coupling with the aryl halide to form 1,3-substituted pyrazoles. nih.govbeilstein-journals.org Ionic liquids containing transition metals, such as [C₄mim][FeCl₄], have also been used as efficient homogeneous catalysts for the condensation of hydrazines and 1,3-diketones at room temperature. ias.ac.in

Classical and Modern Condensation Reactions in Pyrazole Synthesis

Condensation reactions are a cornerstone of heterocyclic synthesis, providing direct and reliable routes to pyrazole scaffolds.

Knorr Pyrazole Synthesis: Mechanistic Insights and Regioselectivity

The Knorr pyrazole synthesis, first reported in 1883, is the most classical and widely used method for preparing pyrazoles. beilstein-journals.org The reaction involves the condensation of a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester) with a hydrazine or its derivatives, typically under acidic conditions. name-reaction.comjk-sci.commdpi.com

Mechanism: The reaction mechanism begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. name-reaction.comrsc.org This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, forming a hydroxylpyrazolidine intermediate. rsc.org A final dehydration step yields the aromatic pyrazole ring. name-reaction.comrsc.orgrsc.org

Regioselectivity: When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two regioisomeric pyrazole products can be formed. nih.govrsc.org The regioselectivity of the Knorr synthesis is influenced by several factors:

Steric and Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic and less sterically hindered carbonyl group. rsc.org For example, in the reaction of phenylhydrazine with ethyl acetoacetate, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl, leading predominantly to 1-phenyl-3-methyl-5-pyrazolone. rsc.org

Reaction Conditions (pH): The pH of the reaction medium can significantly affect the regiochemical outcome. rsc.org Under strongly acidic conditions, the reaction may proceed through different intermediates than under neutral or basic conditions, altering which carbonyl group is attacked first. Kinetic studies have revealed that the reaction pathways can be more complex than previously assumed, sometimes involving autocatalytic pathways. rsc.org

Condensation of β-Keto Nitriles with Hydrazines

The condensation of β-keto nitriles with hydrazines represents a direct and versatile route to aminopyrazole derivatives. This reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone carbonyl group, followed by an intramolecular cyclization involving the nitrile. While this method is broadly applicable, specific examples detailing the synthesis of pyrazole toluene (B28343) from tolyl-substituted β-keto nitriles are not extensively documented in readily available literature. However, the general principles of this synthesis are well-established. For instance, the reaction of a β-ketonitrile bearing a p-tolyl group with hydrazine hydrate would be expected to yield the corresponding 5-amino-3-(p-tolyl)-1H-pyrazole. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol (B145695).

Reactions of Chalcone Derivatives with Hydrazine Analogues

Chalcones, or α,β-unsaturated ketones, serve as valuable precursors for the synthesis of pyrazoline and, subsequently, pyrazole derivatives. The reaction with hydrazine hydrate initially forms a pyrazoline via a Michael addition followed by cyclization. Subsequent oxidation, which can occur in situ or as a separate step, leads to the aromatic pyrazole ring.

A highly efficient and environmentally friendly mechanochemical ball-milling technique has been developed for the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine. semanticscholar.org This solvent-free method utilizes sodium persulfate as an oxidant and offers advantages such as short reaction times and simple work-up procedures. semanticscholar.org While this study focused on diphenyl pyrazoles, the methodology is applicable to chalcones bearing various substituents, including tolyl groups. For example, the reaction of a chalcone with a p-tolyl substituent on one of the aromatic rings with hydrazine hydrate under these conditions would be expected to produce the corresponding 3-phenyl-5-(p-tolyl)-1H-pyrazole or 3-(p-tolyl)-5-phenyl-1H-pyrazole, depending on the chalcone's substitution pattern.

The synthesis of 1,3,5-trisubstituted pyrazoles can also be achieved from chalcones. For instance, the reaction of a chalcone with phenylhydrazine in glacial acetic acid under reflux conditions yields the corresponding 1,3,5-trisubstituted pyrazole derivative.

Table 1: Synthesis of Pyrazole Derivatives from Chalcones

| Chalcone Precursor | Reagents and Conditions | Product | Yield | Reference |

| 1-phenyl-3-(p-tolyl)prop-2-en-1-one | Hydrazine hydrate, Na2S2O8, ball-milling | 3-phenyl-5-(p-tolyl)-1H-pyrazole | High | semanticscholar.org |

| 1-(p-tolyl)-3-phenylprop-2-en-1-one | Hydrazine hydrate, Na2S2O8, ball-milling | 3-(p-tolyl)-5-phenyl-1H-pyrazole | High | semanticscholar.org |

| Substituted Chalcone | Hydrazine hydrate, acetic acid, methanol (B129727), reflux | 1-acetyl-3-aryl-5-substituted pyrazole | - | |

| 1,3-diaryl-2-propen-1-one | Phenylhydrazine, glacial acetic acid, reflux | 1,3,5-trisubstituted pyrazole | - |

Oxidative Coupling Reactions for Pyrazole Formation

Modern synthetic strategies have increasingly focused on oxidative methods for the construction of the pyrazole ring, often involving the formation of the crucial N-N bond in the key step.

Strategies for Oxidation-Induced N-N Bond Coupling

Oxidation-induced N-N bond formation provides an alternative to classical condensation methods, avoiding the direct use of hydrazine. One such strategy involves the oxidative dehydrogenative coupling of pyrazol-5-amines. In a notable example, the reaction of 3-methyl-1-p-tolyl-1H-pyrazol-5-amine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) leads to the formation of (E)-1,2-bis(3-methyl-1-p-tolyl-1H-pyrazol-5-yl)diazene. This reaction proceeds through the formation of an N-N bond, resulting in a dimeric azopyrrole structure. The yield for this specific transformation was reported to be 77%.

A mechanistic study on pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles has also been reported. nih.govmdpi.com This metal-mediated approach highlights the potential of transition metals in facilitating the formation of the N-N bond under oxidative conditions. nih.govmdpi.com

Copper-Catalyzed Oxidative Processes in Pyrazole Synthesis

Copper catalysis has emerged as a powerful tool in organic synthesis, and its application in pyrazole formation is no exception. Copper-catalyzed oxidative processes offer mild and efficient routes to a variety of substituted pyrazoles. An efficient copper-catalyzed condensation reaction for the synthesis of substituted pyrazoles at room temperature has been developed, employing the inexpensive and readily available copper nitrate [Cu(NO₃)₂·3H₂O] as the catalyst. semanticscholar.org This method demonstrates broad substrate compatibility, tolerating various functional groups on the starting materials. semanticscholar.org

While specific examples for the synthesis of "pyrazole toluene" are not explicitly detailed in all studies, the general applicability of these copper-catalyzed methods suggests their potential for constructing tolyl-substituted pyrazoles. For instance, a copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a route to substituted pyrazoles. A mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has also been shown to produce a broad range of pyrazole derivatives. These methods represent promising avenues for the synthesis of this compound compounds.

Functionalization and Derivatization Strategies of Pyrazole Rings

The functionalization of the pre-formed pyrazole ring is a key strategy for the synthesis of diverse derivatives with tailored properties.

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the pyrazole ring is crucial for accessing specific isomers. Various strategies have been developed to control the position of substitution on the pyrazole core.

A significant advancement in this area is the synthesis of 1,3,4,5-tetrasubstituted pyrazoles. An efficient method for the construction of these fully substituted pyrazoles involves an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition reaction. This approach has been successfully applied to the synthesis of 1-(5-Methyl-1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)ethanone. In this case, the pyrazole ring is functionalized at the C4 position with an acetyl group. The reaction proceeds with high regioselectivity, providing a reliable route to these complex structures.

Table 2: Spectroscopic Data for a Functionalized Tolyl-Pyrazole Derivative

| Compound | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Reference |

| 1-(5-Methyl-1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)ethanone | 2.14 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 2.55 (s, 3H, CH₃), 7.22–7.29 (m, 2H, Ar), 7.39–7.54 (m, 7H, Ar) | 12.75, 21.29, 30.78, 120.53, 125.72, 128.61, 129.05, 129.18, 129.25, 130.68, 138.50, 138.59, 143.55, 153.32, 196.05 | organic-chemistry.org |

Transition-metal-catalyzed C-H functionalization has also become a powerful tool for the direct introduction of substituents onto the pyrazole ring, often with high regioselectivity. rsc.org These methods provide an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Direct C-H Activation Methodologies for Pyrazole Functionalization

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of pyrazole rings, providing an alternative to classical cross-coupling reactions that require pre-functionalized substrates. Transition-metal catalysis, particularly with palladium, has been instrumental in this field.

C-H Arylation: The regioselective arylation of pyrazoles can be challenging due to the presence of multiple C-H bonds and two nitrogen atoms. However, protocols have been developed for the direct arylation at various positions of the pyrazole ring. For instance, a palladium(II)/1,10-phenanthroline catalyst system has been successfully employed for the C-3 arylation of indazoles and pyrazoles with aryl iodides or bromides. The choice of solvent, such as toluene, has been found to be critical for achieving high reactivity and selectivity. nih.gov This method tolerates a wide range of functional groups on the aryl halide, including electron-donating and -withdrawing groups. nih.gov

Catalytic C-H Allylation and Benzylation: The scope of C-H functionalization of pyrazoles has been expanded beyond arylation to include allylation and benzylation. Palladium-catalyzed C-H allylation and benzylation reactions have been developed for pyrazoles bearing electron-withdrawing substituents (e.g., nitro, chloro, ester groups) at the C4 position. nih.govacs.orgresearchgate.net These substituents render the adjacent C5-H bond more acidic and decrease the Lewis basicity of the nitrogen atoms, thereby facilitating the C-H activation process and preventing undesired N-alkylation. nih.govresearchgate.net

Table 1: Palladium-Catalyzed C-H Functionalization of Pyrazoles

| Functionalization | Catalyst System | Substrates | Key Features |

|---|---|---|---|

| C-3 Arylation | Pd(OAc)₂ / 1,10-Phenanthroline | Pyrazoles, Indazoles, Aryl Halides | High regioselectivity for the C-3 position; tolerates various functional groups. nih.gov |

| C-5 Allylation | Pd(OAc)₂ | C4-substituted pyrazoles with electron-withdrawing groups, Allylic carbonates | Reduces Lewis basicity of nitrogen, activating the C5-H bond. nih.govresearchgate.net |

| C-5 Benzylation | Pd(OAc)₂ | C4-substituted pyrazoles with electron-withdrawing groups, Benzyl (B1604629) halides | Electron-withdrawing group at C4 is crucial for reactivity and selectivity. nih.govacs.orgresearchgate.net |

Electrophilic Aromatic Substitution Reactions on Pyrazole Rings (e.g., Halogenation, Nitration, Sulfonation)

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the substituents already present on the ring and the reaction conditions.

Halogenation: The direct halogenation of pyrazoles with elemental halogens (Cl₂, Br₂) typically occurs at the C4 position, which is the most electron-rich position in the unsubstituted pyrazole ring. The reaction can be carried out in various solvents, and for less reactive substrates, a Lewis acid catalyst may be employed.

Nitration: Nitration of pyrazoles is generally achieved using a mixture of concentrated nitric acid and sulfuric acid. The active electrophile is the nitronium ion (NO₂⁺). Substitution occurs preferentially at the C4 position. The reaction conditions need to be carefully controlled to avoid over-nitration or degradation of the pyrazole ring, especially in the presence of activating groups.

Sulfonation: Sulfonation of the pyrazole ring can be accomplished by treatment with fuming sulfuric acid (a solution of SO₃ in concentrated H₂SO₄). The electrophile in this reaction is SO₃ or protonated SO₃. Similar to other electrophilic substitutions, the sulfonic acid group is introduced at the C4 position. This reaction is often reversible.

Oxidative Thio- and Selenocyanation of Pyrazoles

A metal-free method for the direct C-4 thio- and selenocyanation of pyrazoles has been developed, offering a convenient route to introduce sulfur and selenium functionalities. This approach utilizes ammonium thiocyanate (NH₄SCN) or potassium selenocyanate (KSeCN) as the respective sources and a hypervalent iodine compound, PhICl₂, as the oxidant. beilstein-journals.orgnih.govbeilstein-archives.org

The reaction is proposed to proceed through the in situ generation of a reactive electrophilic species, thiocyanogen chloride (Cl-SCN) or selenocyanogen chloride (Cl-SeCN). beilstein-journals.orgnih.govbeilstein-archives.org This electrophile then attacks the electron-rich C4 position of the pyrazole ring, followed by deprotonation to restore aromaticity and yield the 4-thio/selenocyanated pyrazole. beilstein-journals.orgbeilstein-archives.org The optimized conditions for thiocyanation involve using 2.0 equivalents of both PhICl₂ and NH₄SCN in toluene at 0 °C. beilstein-journals.org This protocol is applicable to a wide range of pyrazole substrates, including those with both electron-donating and electron-withdrawing groups on N-aryl substituents. beilstein-journals.orgbeilstein-archives.org

Table 2: Oxidative Thio- and Selenocyanation of Pyrazoles

| Reaction | Reagents | Proposed Electrophile | Position of Functionalization |

|---|---|---|---|

| Thiocyanation | NH₄SCN, PhICl₂ | Thiocyanogen chloride (Cl-SCN) | C4 |

| Selenocyanation | KSeCN, PhICl₂ | Selenocyanogen chloride (Cl-SeCN) | C4 |

Derivatization from Pyrazolecarbaldehydes

Pyrazolecarbaldehydes, particularly pyrazole-4-carbaldehydes, are versatile synthetic intermediates for the elaboration of more complex pyrazole derivatives.

A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. nih.govdegres.eu This reaction involves the formylation of an activated aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govmdpi.com For example, 1-aryl-2-(1-arylethylidene)hydrazines can be cyclized and formylated in one pot to yield 1,3-diaryl-1H-pyrazole-4-carbaldehydes. nih.gov

These pyrazole-4-carbaldehydes can then be used in a variety of subsequent reactions:

Condensation Reactions: They readily undergo condensation with primary amines to form Schiff bases. For instance, reacting 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde with substituted anilines yields the corresponding mono-pyrazole Schiff bases. stmjournals.com

Synthesis of Heterocyclic Systems: They serve as key building blocks for the construction of fused heterocyclic systems and other complex molecules. stmjournals.com

Synthesis of Pyrazole Derivatives with Aryl Substituents, including Toluene/p-Tolyl Moieties

The synthesis of pyrazole derivatives bearing aryl substituents, such as toluene or p-tolyl groups, is of significant interest due to their potential biological activities. One notable example is the synthesis of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides. nih.govnih.govresearchgate.net The synthesis of these compounds involves the initial formation of the pyrazole core, followed by the amidation of a carboxylic acid functionality at the 3-position. These derivatives have been investigated for their antiproliferative activities against various human cancer cell lines. nih.govresearchgate.net For example, compound 4j from a synthesized series, which features a 2-chloro-4-pyridinyl group in the amide portion, demonstrated significant cytotoxic activity. nih.gov

Construction of Hybrid Pyrazole Systems (e.g., Pyrazole-Oxindole Hybrids)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. Pyrazole moieties have been successfully hybridized with other heterocyclic systems, such as oxindoles and indoles.

Pyrazole-Oxindole Hybrids: A series of pyrazole-oxindole conjugates have been synthesized and evaluated for their potential as cytotoxic agents. nih.gov The synthesis typically involves a condensation reaction between a 1,3-diaryl-1H-pyrazole-4-carbaldehyde and an indolin-2-one (oxindole) in the presence of a catalytic amount of piperidine in refluxing methanol. nih.gov One such synthesized compound, 5-methyl-3-((3-(1-phenyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)indolin-2-one, showed notable cytotoxicity against Jurkat cells. nih.gov

Indole-Pyrazole Hybrids: Indole-pyrazole hybrids can be synthesized through various methods. One approach involves the reaction of gramine (an indole alkaloid) with a pyrazole derivative, where the dimethylamine group of gramine acts as a leaving group. nih.gov Another method is the palladium-catalyzed ligandless Heck coupling reaction between a 4-ethenyl-1H-pyrazole and a 5-bromo-3H-indole to create an ethenyl-bridged hybrid. researchgate.net

Synthesis of Fused Pyrazole Ring Systems

The fusion of a pyrazole ring with other heterocyclic or carbocyclic rings leads to a diverse range of compounds with important applications, particularly in medicinal chemistry.

Pyrazolopyridines: This class of fused heterocycles can be synthesized through several routes. One common method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.com Another approach is a one-step synthesis through the condensation of 3-carbonitrile-5-aminopyrazole with substituted α,β-unsaturated aldehydes in an acidic medium. arkat-usa.org This reaction proceeds via the disproportionation of an initially formed pyrazolo Hantzsch dihydropyridine. arkat-usa.org

Indazoles (Benzopyrazoles): Indazoles are bicyclic compounds where a benzene (B151609) ring is fused to a pyrazole ring. The Cadogan reductive cyclization is a classical method for their synthesis from ortho-imino-nitrobenzene substrates. organic-chemistry.orgnih.gov A mild, one-pot procedure involves the condensation of an ortho-nitrobenzaldehyde with an aniline or an aliphatic amine, followed by reductive cyclization using a phosphine (B1218219) reducing agent like tri-n-butylphosphine. organic-chemistry.orgnih.gov This method allows for the synthesis of a variety of substituted 2H-indazoles. organic-chemistry.orgnih.gov

Other Fused Systems: Copper-catalyzed annulation reactions provide another avenue to fused pyrazole systems. For example, a copper-catalyzed asymmetric [3 + 3] annulation of ethynyl benzoxazinanones with pyrazolones can yield 1,4-dihydropyrano[2,3-c]pyrazole derivatives. nih.gov

Pyrano[2,3-c]pyrazole Derivatives: Synthetic Routes and Catalysis

Pyrano[2,3-c]pyrazoles are a significant class of heterocyclic compounds, and their synthesis is often achieved through efficient one-pot, multicomponent reactions. A common and effective method is the four-component condensation reaction involving an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate or its derivatives. semanticscholar.orgnih.gov This approach is valued for its high atom economy and the ability to generate molecular complexity in a single step.

Various catalysts have been employed to facilitate this transformation, often with a focus on green chemistry principles. For instance, sodium benzoate has been utilized as a commercially available and mild organocatalyst in aqueous conditions, leading to high yields and shorter reaction times. semanticscholar.org Another green approach involves the use of sulfonated amorphous carbon and eosin Y as catalysts in a four-component reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. acs.org Researchers have also compared conventional heating with microwave irradiation, using catalysts like SnCl₂, and found that microwave-assisted synthesis can significantly reduce reaction times from hours to minutes while improving yields. nih.gov The choice of catalyst and reaction conditions can be tailored to optimize the synthesis of specific pyrano[2,3-c]pyrazole derivatives.

Table 1: Catalysts and Conditions for Pyrano[2,3-c]pyrazole Synthesis

| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Aryl aldehydes, ethyl acetoacetate, malononitrile, hydrazine hydrate | Sodium benzoate | Water | Reflux | High | semanticscholar.org |

| Benzyl alcohols, ethyl acetoacetate, phenylhydrazine, malononitrile | Sulfonated amorphous carbon, eosin Y | Not specified | Blue LEDs, room temp. | Not specified | acs.org |

| Substituted aldehydes, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | SnCl₂ | Not specified | 80 °C (Conventional) | 80 | nih.gov |

| Substituted aldehydes, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | SnCl₂ | Not specified | Microwave irradiation | 88 | nih.gov |

Synthesis of Indazoles and Pyrazolopyrimidinones

Indazoles, bicyclic structures composed of a pyrazole ring fused to a benzene ring, are important pharmacophores. nih.gov Their synthesis can be achieved through various routes, including intramolecular C-H amination. For example, 1H-indazoles have been synthesized from aminohydrazones using a palladium-catalyzed C-H amination reaction. nih.gov Copper(II) acetate has also been employed as a catalyst for the N-N bond formation in the synthesis of 1H-indazoles from o-aminobenzonitriles and organometallic reagents, using oxygen as the sole oxidant. nih.gov Another approach involves the reductive cyclization of substituted benzamidines to form 3-amino-2H-indazoles. nih.gov

Pyrazolopyrimidinones represent another class of fused pyrazole heterocycles. nih.gov The synthesis of these compounds, along with indazoles, has been a focus of research for applications in medicinal chemistry. nih.gov

Development of Polycyclic Fused Pyrazoles and Tricyclic Scaffolds

The synthesis of more complex pyrazole-containing structures, such as polycyclic fused pyrazoles and tricyclic scaffolds, is an area of active research. An efficient method for synthesizing trifluoromethylated fused tricyclic pyrazoles involves the intramolecular cyclization of cyclic ketone-derived amines. rsc.org This method has demonstrated utility in scale-up synthesis and for further derivatization of the resulting products. rsc.org

The construction of polycyclic fused indoline scaffolds containing a pyrazole moiety can be achieved through divergent annulation reactions. acs.org For instance, the Zn(II)-catalyzed reaction of indoles with 1,2-diaza-1,3-dienes can proceed via formal [3+2] or [4+2] cycloadditions, with the reaction pathway being controlled by the substituents on the substrates. acs.org This strategy allows for the creation of structurally rigid and complex polycyclic systems. acs.org Additionally, pyrazole-fused tricyclic diterpene derivatives have been synthesized and investigated for their biological activities. nih.gov

Role of Solvents in Pyrazole Derivative Synthesis

The choice of solvent plays a critical role in the outcome of chemical reactions, influencing reaction rates, yields, and selectivity. In pyrazole synthesis, both conventional organic solvents and green alternatives have been extensively studied.

Utilization of Toluene as a Reaction Medium in Specific Syntheses

Toluene is a commonly used organic solvent in the synthesis of various heterocyclic compounds, including pyrazole derivatives. It has been employed as a reaction medium for the synthesis of imidazo-pyrazole scaffolds, with reactions typically conducted at elevated temperatures (70–80 °C). researchgate.net The synthesis of trisubstituted pyrazoles has also been reported in a toluene-water biphasic system. researchgate.net In the preparation of 3,5-disubstituted pyrazoles, toluene has been used in combination with other solvents like THF and ethanol. nih.gov

Table 2: Examples of Toluene in Pyrazole Synthesis

| Product | Reactants | Co-solvent(s) | Temperature (°C) | Ref. |

|---|---|---|---|---|

| Imidazo-pyrazoles | Not specified | None | 70-80 | researchgate.net |

| Trisubstituted pyrazoles | Not specified | Water | Not specified | researchgate.net |

Green Chemistry Approaches: Polyethylene Glycol as a Recyclable Medium

In line with the principles of green chemistry, there is a growing interest in using environmentally benign solvents. Polyethylene glycol (PEG), particularly PEG-400, has emerged as a promising green solvent for pyrazole synthesis due to its low toxicity, biodegradability, and recyclability. researchgate.net

PEG-400 has been successfully used as a reaction medium for the three-component synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives from an aldehyde, Meldrum's acid, and 3-methyl-1H-pyrazol-5-amine. nih.gov It has also been employed in the catalyst-free synthesis of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines. scilit.com Furthermore, the synthesis of 3-amino 1H-pyrazoles has been efficiently carried out in PEG-400 with p-toluene sulphonic acid as a catalyst, with the solvent being recyclable. tandfonline.com The use of PEG often leads to high yields and simplified product isolation. researchgate.nettandfonline.com

Advanced Synthetic Techniques and Methodologies

Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, selectivity, and environmental footprint. The synthesis of pyrazoles has benefited from such innovations. Classical methods for pyrazole synthesis, such as the Knorr synthesis, involve the cyclocondensation of β-dicarbonyl compounds with hydrazines. mdpi.com However, these methods can sometimes lead to mixtures of regioisomers. mdpi.com

More advanced approaches include multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Transition-metal catalysis and photoredox reactions have also been employed to access novel pyrazole derivatives under mild conditions. mdpi.com Flow chemistry is another powerful technique that is being applied to the synthesis of pyrazoles and related fused scaffolds, offering advantages such as precise control over reaction parameters, improved safety, and ease of scalability. nih.gov These advanced methodologies are continuously expanding the toolkit available to synthetic chemists for the preparation of diverse pyrazole structures. researchgate.net

Flow Chemistry Approaches for Continuous Pyrazole Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced safety, scalability, and efficiency compared to traditional batch processing. In the context of pyrazole synthesis, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

A notable application of this technology is the two-step continuous-flow synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate. This process involves a copper-mediated homocoupling of the alkyne, followed by a Cope-type hydroamination of the in situ formed 1,3-diyne with hydrazine. A specific example is the synthesis of a pyrazole derivative using 4-ethynyltoluene as a starting material. The initial homocoupling of 4-ethynyltoluene is performed in a heated reactor coil, and the resulting diyne is then mixed with a hydrazine solution in a second coil to facilitate the cyclization, yielding the corresponding 3,5-di(p-tolyl)-1H-pyrazole. This method avoids the isolation of potentially unstable intermediates and significantly reduces reaction times.

Research has demonstrated that optimizing the residence time and temperature in the flow reactor is crucial for maximizing the yield of the pyrazole product. For instance, by increasing the residence time in the hydroamination step and raising the temperature, near-quantitative formation of the pyrazole can be achieved.

| Parameter | Value |

| Starting Material | 4-Ethynyltoluene |

| Reagents | Hydrazine Monohydrate, CuBr₂ (catalyst) |

| Solvent | DMSO |

| Flow Rate | 0.1 - 0.2 mL min⁻¹ |

| Residence Time | 35 - 87.5 min |

| Temperature | 120 - 140 °C |

| Yield | Up to 98% |

This table illustrates typical parameters for the continuous-flow synthesis of a toluene-substituted pyrazole.

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating a vast range of chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, from hours to minutes, while often improving product yields and purity. This is attributed to the efficient and rapid heating of the reaction mixture.

In the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed to drive the condensation of hydrazines with β-ketonitriles. An efficient synthesis of 3-amino-1H-pyrazoles has been reported using p-toluenesulphonic acid as a catalyst in toluene under microwave irradiation. This method provides excellent yields in a fraction of the time required by conventional heating methods. The experimental setup is simple and does not require anhydrous conditions.

The comparison below highlights the significant advantages of the microwave-assisted approach over conventional refluxing for the synthesis of 3-amino-1H-pyrazoles.

| Method | Catalyst | Solvent | Reaction Time | Yield |

| Microwave Irradiation | p-Toluenesulphonic Acid | Toluene | Minutes | >95% |

| Conventional Reflux | p-Toluenesulphonic Acid | Toluene | 1-6 hours | Variable |

This table compares the efficiency of microwave-assisted versus conventional synthesis of 3-amino-1H-pyrazoles.

Ultrasound-Assisted Synthesis for Enhanced Reaction Efficiency

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce cavitation in the reaction medium. The formation and collapse of these microbubbles generate localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates and yields. This technique is recognized as a green chemistry approach due to its energy efficiency and often milder reaction conditions.

This methodology has been effectively applied to the synthesis of pyrazole and its precursors, pyrazolines. For instance, the synthesis of pyrazoline-based molecules has been achieved through an ultrasound-assisted one-pot, two-step methodology. This typically involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative. Similarly, 1,5-disubstituted pyrazoles have been synthesized from α,β-unsaturated cyanoesters and phenylhydrazine under ultrasound irradiation, showing a tremendous enhancement in reaction rate and improved yields compared to conventional methods.

| Starting Materials | Catalyst | Reaction Time | Yield |

| α,β-Unsaturated Cyanoester, Phenylhydrazine | Cu(I) | 75-90 min | High |

| Chalcones, Hydrazine Hydrate | - | 10-14 min | 93-98% |

This table summarizes findings from ultrasound-assisted pyrazole and pyrazoline synthesis.

Mechanochemical Synthesis for Sustainable Production

Mechanochemical synthesis, typically performed using a ball mill, is a solvent-free technique that relies on mechanical force to induce chemical reactions. This sustainable method avoids the use of bulk solvents, thus reducing waste and environmental impact. The high-energy collisions in a ball mill can promote reactions between solid reagents, often leading to high yields in short reaction times.

The synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been successfully demonstrated under mechanochemical ball-milling conditions. In a typical procedure, the chalcone derivative and a hydrazine are vibrated at high frequency in a metal jar with stainless steel balls. An oxidant is then added to facilitate the aromatization of the intermediate pyrazoline to the pyrazole. This solvent-free protocol offers a green alternative to traditional solution-phase synthesis, with the advantages of simple work-up and the use of inexpensive reagents.

| Starting Materials | Oxidant | Milling Time | Yield |

| Chalcone, Hydrazine | Sodium Persulfate | 30 min | Excellent |

| Enaminone, Hydrazine | p-Toluenesulfonic Acid (catalyst) | 3 min | High |

This table presents data from the mechanochemical synthesis of pyrazoles.

Automated Library Synthesis for High-Throughput Derivatization

In the field of drug discovery and materials science, the ability to rapidly synthesize and screen large numbers of related compounds is crucial. Automated library synthesis provides a high-throughput platform for the derivatization of core scaffolds, enabling the efficient exploration of chemical space.

This approach has been applied to the synthesis of diverse libraries of pyrazole-based compounds. A common strategy involves the use of a functionalized pyrazole core, such as an N-hydroxyethyl pyrazole trifluoroborate, which can undergo further reactions to introduce a variety of substituents. Automated synthesis systems can perform reactions like Suzuki-Miyaura cross-couplings in parallel, allowing for the creation of large arrays of architecturally distinct pyrazole derivatives. This combination of high-throughput synthesis with rapid purification and analysis accelerates the discovery of novel compounds with desired properties.

The use of automated systems facilitates the creation of diverse compound arrays by systematically varying the building blocks attached to the pyrazole core, leading to libraries of novel 5-6-6 and 5-7-6 fused tricyclic compounds.

| Scaffolding Approach | Reaction Type | Throughput | Outcome |

| N-hydroxyethyl pyrazole trifluoroborate | Suzuki-Miyaura cross-coupling | High | Diverse library of fused pyrazole tricycles |

This table illustrates the application of automated synthesis for generating pyrazole libraries.

Advanced Characterization Techniques for Pyrazole Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the intricate molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about functional groups, bonding arrangements, and the electronic environment of atoms within the molecule.

Infrared (IR) and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are powerful techniques for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For 3-(p-tolyl)-1H-pyrazole, the FTIR spectrum provides clear evidence for its key structural features. rsc.org The spectrum exhibits a broad absorption band around 3173 cm⁻¹, which is characteristic of the N-H stretching vibration of the pyrazole (B372694) ring. rsc.org The presence of the aromatic systems (both the pyrazole and the tolyl group) is confirmed by C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C ring stretching absorptions. The specific band at 2924 cm⁻¹ corresponds to the C-H stretching of the methyl (CH₃) group on the tolyl ring. rsc.org

Vibrations within the "fingerprint region" (below 1600 cm⁻¹) provide further structural confirmation. Bands at approximately 1515 cm⁻¹ and 1454 cm⁻¹ are attributed to the C=N and C=C stretching vibrations within the heterocyclic and aromatic rings. rsc.org A strong band observed at 821 cm⁻¹ is indicative of the out-of-plane C-H bending characteristic of a 1,4-disubstituted (para) benzene (B151609) ring, confirming the substitution pattern of the tolyl group. rsc.org

Table 1: FTIR Spectral Data for 3-(p-tolyl)-1H-pyrazole rsc.org

| Frequency (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 3173 | N-H Stretch | Pyrazole Ring |

| 2924 | C-H Stretch (Asymmetric) | Methyl Group (-CH₃) |

| 1515 | C=N / C=C Stretch | Pyrazole/Aromatic Ring |

| 1454 | C=C Stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of 3-(p-tolyl)-1H-pyrazole shows distinct signals for each type of proton. rsc.org

A singlet peak observed far downfield around δ 10.14 ppm is assigned to the N-H proton of the pyrazole ring; its broadness and chemical shift can be influenced by the solvent and concentration. The protons on the pyrazole ring itself appear as two distinct doublets. The proton at the C-5 position (H-5) resonates at approximately δ 7.60 ppm, while the proton at the C-4 position (H-4) appears upfield at around δ 6.58 ppm. rsc.org The coupling between these two adjacent protons results in their splitting into doublets, with a small coupling constant (J ≈ 2.1 Hz). rsc.org

The tolyl group's aromatic protons appear as two doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the pyrazole ring (H-2' and H-6') resonate at δ 7.65 ppm, while the two protons meta to the pyrazole ring (H-3' and H-5') are found at δ 7.21 ppm. rsc.org Both signals appear as doublets with a typical ortho-coupling constant of about J = 8.0 Hz. Finally, a sharp singlet at δ 2.39 ppm corresponds to the three protons of the methyl group. rsc.org

Table 2: ¹H-NMR Spectral Data for 3-(p-tolyl)-1H-pyrazole (400 MHz, CDCl₃) rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 10.14 | s (broad) | - | 1H | N-H (Pyrazole) |

| 7.65 | d | 8.1 | 2H | H-2', H-6' (Tolyl) |

| 7.60 | d | 2.1 | 1H | H-5 (Pyrazole) |

| 7.21 | d | 8.0 | 2H | H-3', H-5' (Tolyl) |

| 6.58 | d | 2.1 | 1H | H-4 (Pyrazole) |

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of 3-(p-tolyl)-1H-pyrazole, each unique carbon atom gives a distinct signal. rsc.org

The carbon atoms of the pyrazole ring are observed at δ 148.7 (C-3), δ 133.7 (C-5), and δ 102.3 (C-4). rsc.org The C-3 carbon, being attached to the tolyl group and a nitrogen atom, is the most downfield of the pyrazole carbons. For the tolyl group, four distinct signals are observed. The quaternary carbon attached to the pyrazole ring (C-1') appears at δ 129.1, while the carbon bearing the methyl group (C-4') is at δ 137.8. rsc.org The four aromatic CH carbons give two signals at δ 129.4 (C-3'/C-5') and δ 125.7 (C-2'/C-6'). rsc.org The methyl carbon (-CH₃) gives a characteristic upfield signal at δ 21.2. rsc.org

Table 3: ¹³C-NMR Spectral Data for 3-(p-tolyl)-1H-pyrazole (100 MHz, CDCl₃) rsc.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 148.7 | C-3 (Pyrazole) |

| 137.8 | C-4' (Tolyl) |

| 133.7 | C-5 (Pyrazole) |

| 129.4 | C-3', C-5' (Tolyl) |

| 129.1 | C-1' (Tolyl) |

| 125.7 | C-2', C-6' (Tolyl) |

| 102.3 | C-4 (Pyrazole) |

While 1D NMR spectra provide essential data, complex structures often require 2D NMR experiments for unambiguous assignment. researchgate.net These techniques correlate signals within the same spectrum (homonuclear) or between different spectra (heteronuclear), revealing the connectivity of atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, meaning they are typically on adjacent atoms. For 3-(p-tolyl)-1H-pyrazole, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons of the pyrazole ring. sapub.org Similarly, it would show a correlation between the signals of the ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the tolyl ring, confirming their adjacency. sapub.org

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. rsc.org It shows a correlation peak for each C-H bond. For our example, the HSQC spectrum would link the proton signal at δ 6.58 ppm to the carbon signal at δ 102.3 ppm, confirming their assignment as H-4 and C-4, respectively.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). rsc.org This is invaluable for piecing together molecular fragments and assigning quaternary carbons (which have no attached protons and are thus invisible in HSQC). For instance, a strong correlation would be seen between the methyl protons (δ 2.39) and the tolyl ring carbons C-4' (two bonds) and C-3'/C-5' (three bonds). science.gov Crucially, a correlation between the pyrazole H-4 proton and the tolyl C-1' carbon would definitively link the two ring systems.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. In electron ionization MS (EI-MS), a molecule is ionized to form a radical cation (the molecular ion, M⁺•), which can then break apart into smaller, charged fragments. The plot of ion abundance versus mass-to-charge ratio (m/z) is the mass spectrum.

For 3-(p-tolyl)-1H-pyrazole (C₁₀H₁₀N₂), the molecular weight is 158.20 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at m/z 159.0917, confirming the elemental composition. rsc.org

The fragmentation pattern provides structural clues. niscpr.res.in The EI-MS of 3-(p-tolyl)-1H-pyrazole shows a prominent molecular ion peak at m/z 158. rsc.org A common fragmentation pathway for pyrazoles involves the loss of a molecule of nitrogen (N₂), which would lead to a fragment at m/z 130 (158 - 28). rsc.org Another typical pyrazole fragmentation is the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 131 (158 - 27). The spectrum for 3-(p-tolyl)-1H-pyrazole shows a significant peak at m/z 130.19. rsc.org The presence of a tolyl group often leads to the formation of a benzyl (B1604629) or tropylium (B1234903) cation at m/z 91, a highly stable carbocation. The fragment observed at m/z 90.07 could arise from subsequent rearrangement and fragmentation. The peak at m/z 77.15 is characteristic of a phenyl cation, likely formed after further fragmentation. rsc.org

Table 4: Mass Spectrometry Fragmentation Data for 3-(p-tolyl)-1H-pyrazole rsc.org

| m/z | Proposed Fragment Identity | Proposed Loss from Parent Ion (m/z 158) |

|---|---|---|

| 158 | [C₁₀H₁₀N₂]⁺• (Molecular Ion) | - |

| 130 | [C₉H₈]⁺• | N₂ |

| 90 | [C₇H₆]⁺• | C₂H₂N₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within pyrazole derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The wavelengths of maximum absorbance (λmax) and the intensity of these absorptions provide insight into the molecule's electronic structure, particularly the nature of its chromophores and the extent of conjugation. shu.ac.ukazooptics.com

In organic molecules like tolyl-substituted pyrazoles, the most significant electronic transitions are typically the π→π* and n→π* transitions. shu.ac.ukazooptics.com The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of unsaturated systems, such as the pyrazole and toluene (B28343) rings. These transitions are generally high in intensity. shu.ac.uk The n→π* transitions involve the promotion of an electron from a non-bonding atomic orbital (like the lone pair on a nitrogen atom) to a π* antibonding orbital and are typically of lower intensity. shu.ac.uk

Research on complex pyrazole derivatives containing a p-tolyl group provides specific examples of these electronic transitions. For instance, the UV-Vis spectrum of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine reveals two primary absorption bands at 325 nm and 415 nm. nepjol.infonepjol.info The presence of these two distinct bands suggests a highly conjugated electronic system within the molecule. nepjol.inforesearchgate.net The band at the higher wavelength (415 nm) is indicative of a charge-transfer transition. nepjol.info Studies on other related pyrazole systems, like phenylazopyrazoles, further confirm that the high-energy π→π* transitions occur in the 324–368 nm range, while the lower-energy n→π* transitions are observed at higher wavelengths, typically between 410–451 nm. beilstein-journals.org

| Compound Type | Absorption Maxima (λmax) | Assigned Transition | Reference |

|---|---|---|---|

| p-Tolyl Substituted Pyrazole Methanimine | 325 nm | π→π | nepjol.infonepjol.info |

| p-Tolyl Substituted Pyrazole Methanimine | 415 nm | Charge-Transfer (likely n→π) | nepjol.infonepjol.info |

| Generic Arylazopyrazoles | 324-368 nm | π→π | beilstein-journals.org |

| Generic Arylazopyrazoles | 410-451 nm | n→π | beilstein-journals.org |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, creating a unique "fingerprint." It measures the inelastic scattering of monochromatic light, revealing the frequencies of molecular vibrations specific to the chemical bonds and symmetry of the molecule. nih.gov For pyrazole toluene derivatives, the Raman spectrum can be used to identify characteristic vibrations of the pyrazole ring, the tolyl substituent, and the bond linking them.

Experimental and computational studies on pyrazole and its derivatives provide a basis for assigning these vibrational modes. nih.gov The Raman spectrum of a tolyl-pyrazole would feature contributions from both the pyrazole core and the tolyl group.

Key Vibrational Regions for Tolyl-Pyrazoles:

C-H Stretching: The aromatic C-H stretching vibrations of the pyrazole and toluene rings typically appear in the high-frequency region of 3000-3100 cm⁻¹. The methyl (CH₃) group of the tolyl substituent exhibits symmetric and anti-symmetric stretching modes, generally observed in the 2900-3000 cm⁻¹ range. scialert.net

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole and benzene rings occur in the 1400-1650 cm⁻¹ region. scialert.net These bands are often strong in the Raman spectrum and are sensitive to substitution on the rings.

Methyl Group Deformations: The bending (deformation) vibrations of the methyl group are found at lower frequencies. Asymmetric and symmetric bending modes typically appear in the 1380-1485 cm⁻¹ range. scialert.net

Ring Breathing and Deformations: The collective "breathing" modes of the pyrazole and toluene rings, where the rings expand and contract symmetrically, give rise to sharp, intense bands at characteristic frequencies, often around 1000 cm⁻¹. In-plane and out-of-plane bending of C-H bonds and ring deformations appear throughout the fingerprint region (400-1300 cm⁻¹). nih.govscialert.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Moiety | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Pyrazole, Toluene Ring | scialert.net |

| Methyl (CH₃) Stretch | 2900 - 3000 | Tolyl Group | scialert.net |

| C=C / C=N Ring Stretch | 1400 - 1650 | Pyrazole, Toluene Ring | scialert.net |

| Methyl (CH₃) Bending | 1380 - 1485 | Tolyl Group | scialert.net |

| Ring Breathing Mode | ~1000 | Toluene Ring | nih.gov |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgazolifesciences.com The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are measured. nih.gov This diffraction pattern is mathematically decoded to generate an electron density map of the molecule, from which the exact positions of individual atoms can be determined. nih.govlibretexts.org

For this compound compounds, single-crystal X-ray analysis provides unambiguous proof of structure. It yields precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyrazole and tolyl rings and the connectivity between them.

Conformation: Determining the dihedral angle between the pyrazole and toluene rings, which describes their relative orientation.

Stereochemistry: Unambiguously assigning the stereochemistry in chiral derivatives.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, including hydrogen bonding and π-stacking interactions.

Research on complex pyrazole derivatives illustrates the type of data obtained. For example, the crystal structure of one such derivative was solved and found to crystallize in the orthorhombic system with a P-21 21 21 space group. researchgate.net The unit cell parameters, which define the basic repeating unit of the crystal, were determined with high precision. researchgate.net This level of detail is crucial for understanding structure-property relationships and for computational modeling studies.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P-21 21 21 | researchgate.net |

| a (Å) | 6.4704 | researchgate.net |

| b (Å) | 12.9304 | researchgate.net |

| c (Å) | 16.7181 | researchgate.net |

| α, β, γ (°) | 90 | researchgate.net |

Chromatographic Methods for Purity Assessment and Intermediate Identification (e.g., HPLC-MS)

Chromatographic techniques are essential for the separation, purification, and analysis of reaction mixtures and final products in the synthesis of this compound derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of a synthesized compound. google.com In HPLC, the sample is passed through a column packed with a stationary phase under high pressure. Different components in the mixture interact with the stationary phase to varying degrees and thus elute from the column at different times, known as their retention times. A pure compound will ideally show a single, sharp peak in the resulting chromatogram. google.com

When coupled with Mass Spectrometry (MS), HPLC becomes a powerful tool for both separation and identification. HPLC-MS allows for the mass analysis of each component as it elutes from the column. researchgate.netpjoes.com Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information:

Molecular Weight: The mass of the intact molecule (molecular ion, e.g., [M+H]⁺) can be determined, confirming the identity of the target compound.

Structural Information: The molecule can be fragmented within the mass spectrometer, and the masses of the resulting fragments provide clues about the compound's structure.

For example, analysis of a complex pyrazole containing a p-tolyl group by electrospray ionization mass spectrometry (ESI-MS) identified the protonated molecular ion ([M+H]⁺) at an m/z of 328. nepjol.infonepjol.inforesearchgate.net This corresponds to the expected molecular weight of the compound. nepjol.info Furthermore, the fragmentation pattern showed a base peak at m/z 237, which corresponds to the loss of the p-tolyl group from the molecular ion, providing strong evidence for the presence of this specific substructure. nepjol.info This ability to identify intermediates, byproducts, and the final product makes HPLC-MS an indispensable technique in the synthesis and characterization of pyrazole derivatives.

| Compound | Ionization Method | Observed Ion (m/z) | Assignment | Reference |

|---|---|---|---|---|

| (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | ESI (+) | 328 | [M+H]⁺ (Molecular Ion) | nepjol.infonepjol.info |

| (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | ESI (+) | 237 | Fragment (Loss of p-tolyl group) | nepjol.info |

Computational and Theoretical Studies of Pyrazole Derivatives

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental in understanding the electronic nature of molecules. researchgate.net These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of electronic structure, energy levels, and other key molecular properties, providing a theoretical foundation for experimental observations.

Density Functional Theory (DFT) has become a primary computational method for studying pyrazole (B372694) derivatives. eurasianjournals.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. The B3LYP hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311G(d,p), is commonly employed to optimize molecular geometries and calculate electronic properties. researchgate.netnih.goveurjchem.com DFT is used to establish the molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), and understand the charge distribution within pyrazole molecules, which provides a clear perception of their molecular properties and reactivity. researchgate.netnih.gov These calculations are crucial for confirming molecular structures and understanding the electronic transitions observed in spectroscopic analyses. nih.gov

DFT calculations are instrumental in predicting the electronic characteristics of pyrazole derivatives, including those containing a toluene (B28343) moiety. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govscirp.org A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov

For a representative tolyl-substituted pyrazole, the HOMO is typically localized on the pyrazole ring and the tolyl group, indicating these are the primary sites for electron donation. The LUMO, conversely, may be distributed across the pyrazole ring and other electron-accepting substituents, highlighting the regions susceptible to nucleophilic attack. The presence and position of substituents on the phenyl ring significantly influence the electronic properties. nih.gov For instance, the methyl group of toluene, being an electron-donating group, can affect the electron density distribution and modulate the HOMO-LUMO energy gap.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -1.25 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.64 |

| Dipole Moment (μ) (Debye) | 2.5 D |

Pyrazole derivatives have garnered interest for their potential applications in non-linear optics (NLO), which are crucial for technologies like optical data storage and signal processing. eurjchem.com Computational methods, particularly DFT, are used to predict the NLO behavior of these molecules by calculating the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). dergipark.org.tr

A large first-order hyperpolarizability (β) value is a primary indicator of a molecule's potential as an efficient NLO material. dergipark.org.tr The NLO properties of pyrazole derivatives are influenced by intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups through a π-conjugated system. In a pyrazole toluene compound, the tolyl group can act as part of the donor system. Theoretical calculations help in understanding how different substituents and their positions on the pyrazole and phenyl rings can enhance these NLO properties. rsc.org Studies on pyrazoline derivatives, which are structurally related to pyrazoles, have shown that these compounds can exhibit significant NLO responses, and these properties can be tuned by modifying substituents on the aromatic rings. researchgate.net

| Parameter | Calculated Value |

|---|---|

| Polarizability (α) (a.u.) | 1.85 x 10-23 esu |

| First-Order Hyperpolarizability (β) (a.u.) | 9.7 x 10-30 esu |

Molecular Modeling and Simulations for Conformational and Interaction Analysis

Beyond static electronic properties, understanding the dynamic behavior and intermolecular interactions of pyrazole derivatives is crucial for predicting their material properties and biological activity. eurasianjournals.com Molecular modeling and simulation techniques provide the necessary tools for this exploration.

Intermolecular interactions are fundamental forces that dictate how molecules interact with each other in liquid and solid states. gatech.edu For pyrazole derivatives, hydrogen bonding is a particularly significant interaction. csic.esaip.org The pyrazole ring contains a pyrrole-type nitrogen (N1-H), which acts as a hydrogen bond donor, and a pyridine-type nitrogen (N2), which is a hydrogen bond acceptor. csic.es This allows pyrazole molecules to form various hydrogen-bonded assemblies, such as dimers, trimers, or extended polymeric chains (catemers). csic.esaip.org

In addition to hydrogen bonding, noncovalent interactions like π-π stacking are also important, especially in derivatives containing aromatic rings like toluene. researchgate.net The toluene ring can engage in π-π stacking with the pyrazole ring or with the aromatic rings of neighboring molecules. The strength and geometry of these interactions are critical for determining the crystal packing and physical properties of the material. Computational studies can quantify the energies of these interactions and analyze their geometric preferences, providing a detailed understanding of the supramolecular structures formed by this compound. researchgate.net

Reactivity and Selectivity Prediction through Computational Methods

Theoretical Studies on the Electronic and Steric Effects of Substituents

The attachment of a substituent, such as a tolyl group, to a pyrazole ring significantly alters its electronic and steric properties, which in turn dictates its chemical reactivity. mdpi.com The tolyl group, consisting of a methyl group attached to a phenyl ring, is generally considered an electron-donating group. This donation of electron density influences the pyrazole ring's susceptibility to electrophilic or nucleophilic attack. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are used to quantify these effects. eurasianjournals.com Calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. researchgate.nettandfonline.com

Electronic Effects : The electron-donating nature of the tolyl group increases the electron density of the pyrazole ring, making it more susceptible to electrophilic substitution. nih.gov Theoretical calculations show that electron-donating groups tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO), which correlates with increased reactivity towards electrophiles. rsc.org

Steric Effects : The size and position of the tolyl group create steric hindrance, which can block certain reaction pathways and favor others, thereby controlling the regioselectivity of a reaction. mdpi.comrsc.org For instance, a bulky tolyl group at a position adjacent to a reactive nitrogen atom might hinder reactions at that site.

The following table illustrates how different substituents can affect the calculated HOMO-LUMO energy gap, a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazole | -H | -6.5 | -0.2 | 6.3 |

| 3-Methylpyrazole | -CH₃ | -6.3 | -0.1 | 6.2 |

| 3-Phenylpyrazole | -C₆H₅ | -6.1 | -0.8 | 5.3 |

| 3-Tolylpyrazole (Illustrative) | -C₆H₄CH₃ | -6.0 | -0.7 | 5.3 |

| 3-Nitropyrazole | -NO₂ | -7.2 | -2.5 | 4.7 |

Note: Data for tolylpyrazole is illustrative, based on trends for similar electron-donating aromatic substituents.

Localized Ionization Energy and Reaction Site Analysis

A powerful computational tool for predicting reaction sites is the average local ionization energy, often mapped onto the molecule's electron density surface. nih.gov This property represents the energy required to remove an electron from a specific point in the space of a molecule. nih.gov Regions with the lowest ionization energy correspond to the locations of the most loosely held electrons, making them the most probable sites for attack by electrophiles. nih.govresearchgate.net

For a tolyl-substituted pyrazole, the electron-donating tolyl group would be expected to lower the ionization energy of the pyrazole ring, particularly at the carbon atoms. Computational mapping of the local ionization energy can precisely identify which atom is the most nucleophilic and therefore the most likely to react with an incoming electrophile. This analysis is crucial for predicting the regioselectivity of reactions like halogenation or nitration. researchgate.net

Computational Approaches in Catalyst Design and Optimization

Beyond predicting the reactivity of a single molecule, computational methods are essential in designing and optimizing catalysts for reactions involving pyrazole derivatives. nih.govmdpi.com

Application of Catalysis Informatics in Reaction Development

Catalysis informatics employs computational tools and data science to accelerate the discovery of new catalysts and the optimization of reaction conditions. mdpi.com For reactions like the synthesis of tolyl-pyrazoles, which can be formed through C-N cross-coupling reactions, informatics plays a key role. nih.govmit.edu

This approach involves:

Creating Databases : Compiling large datasets of reactions from literature and high-throughput experiments. digitellinc.com

Descriptor Generation : Computationally generating a wide range of molecular and atomic descriptors for reactants, ligands, and catalysts. princeton.edu These can include steric parameters (e.g., cone angle), electronic parameters (e.g., orbital energies), and thermodynamic properties.

Model Building : Using machine learning algorithms to build predictive models that correlate the descriptors with reaction outcomes, such as yield or selectivity. princeton.edu

This data-driven approach allows researchers to screen virtual libraries of catalysts and conditions to identify the most promising candidates for experimental validation, saving significant time and resources.

Multivariate Linear Regression (MLR) and ISPCA in Catalyst Screening

Multivariate Linear Regression (MLR) is a statistical technique used within catalysis informatics to model the relationship between multiple independent variables (descriptors) and a dependent variable (e.g., reaction yield). princeton.eduresearchgate.net In catalyst screening for pyrazole synthesis, MLR can identify the key catalyst features that drive reaction performance.

For example, in a palladium-catalyzed C-N coupling to form a tolyl-pyrazole, descriptors for the palladium ligand—such as its bite angle, flexibility, and electronic properties—can be used in an MLR model to predict the reaction yield. researchgate.net The resulting equation provides insight into which factors are most influential.

The table below provides an illustrative example of how catalyst descriptors could be used in an MLR model to predict the yield of a C-N coupling reaction.

| Ligand | Bite Angle (°) | HOMO Energy (eV) | Steric Parameter (V_bur) | Predicted Yield (%) |

| Ligand A | 95 | -5.2 | 35.1 | 65 |

| Ligand B | 102 | -5.5 | 38.4 | 82 |

| Ligand C | 92 | -5.1 | 39.0 | 70 |

| Ligand D | 110 | -5.8 | 42.5 | 91 |

Techniques like Independent Subspace Principal Component Analysis (ISPCA) can be used alongside MLR to reduce the dimensionality of the descriptor data, identifying the most significant underlying variables and preventing model overfitting. By understanding the quantitative structure-activity relationships (QSAR), chemists can rationally design more effective catalysts for synthesizing specific this compound derivatives. ijsdr.org

Mechanistic Investigations of Pyrazole Derivative Reactions

Elucidation of Complex Reaction Pathways and Identification of Transient Intermediates

The synthesis of pyrazole (B372694) derivatives, particularly those involving precursors with toluene (B28343) moieties, often proceeds through intricate multi-step reaction pathways. Mechanistic studies have been crucial in identifying the transient species and understanding the sequence of events leading to the final heterocyclic product.

A common and historically significant method, the Knorr pyrazole synthesis, involves the reaction of hydrazines with 1,3-dicarbonyl compounds. Transient flow studies combined with spectroscopic and mass spectrometry data have revealed unexpectedly complex pathways for this reaction, uncovering evidence of autocatalysis and the involvement of previously unidentified reaction intermediates. rsc.org

For the synthesis of substituted pyrazoles from α,β-unsaturated ketones and hydrazines, the reaction is understood to initiate with the formation of hydrazones, which are often unstable and not isolated. organic-chemistry.org A plausible reaction pathway involves the initial formation of a Michael addition product, which may or may not cyclize depending on the reaction conditions. orgsyn.org For instance, the synthesis of certain trifluoromethylated pyrazoles proceeds through a defined sequence of nucleophilic addition, intramolecular cyclization, elimination, and a final conicet.gov.arnih.gov-H shift to yield the aromatic pyrazole ring. mdpi.comnih.gov In other systems, a hydrazine (B178648) enaminone has been identified as a key intermediate. beilstein-journals.org

More complex mechanisms have also been proposed. One such pathway involves a rhodium-catalyzed cascade reaction that proceeds via an initial C-N bond cleavage of the hydrazine, addition to an alkyne, and subsequent intramolecular cyclization. organic-chemistry.org Another proposed mechanism for the formation of tetrasubstituted pyrazoles includes steps of carbon-nitrogen migration of a carbonyl group's alkoxy function, isomerization of a double bond, and the elimination of triphenyl phosphine (B1218219) oxide. dergipark.org.tr

In reactions involving metal-mediated N-N bond formation, the mechanism can be distinct. For example, the formation of pyrazoles from diazatitanacycles occurs via an oxidation-induced N-N coupling. rsc.org The catalytic cycle for a ruthenium-catalyzed synthesis is proposed to start with the oxidative addition of the catalyst to the substrate, forming an intermediate stabilized by hydrogen bonding. This is followed by a ring-opening step that generates a ruthenium-nitrenoid intermediate, which then undergoes reductive elimination to yield the pyrazole product. encyclopedia.pub

Theoretical studies have also contributed to elucidating these pathways. For the reaction between ethoxymethylenemalononitrile (B14416) and hydrazine, two primary mechanisms were considered, both initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto a carbon atom of the other reactant. researchgate.net

Kinetic Studies and Determination of Rate-Determining Steps in Pyrazole Synthesis

Kinetic analysis is a powerful tool for understanding reaction mechanisms, identifying bottlenecks, and optimizing conditions for pyrazole synthesis. Studies have focused on measuring reaction rates under various conditions to determine the rate-limiting steps.

In the classic Knorr pyrazole synthesis, kinetic data obtained through transient flow methods were instrumental in constructing a detailed microkinetic model. This model provided new insights into the reaction mechanism, including the influence of reactant stoichiometry. rsc.org